molecular formula C20H21N5O2 B2896062 N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide CAS No. 1251696-89-5

N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide

Cat. No. B2896062
M. Wt: 363.421
InChI Key: MCOZXGHRRHWWQQ-UHFFFAOYSA-N
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Description

“N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyrimidine ring, and a furamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrrolidine and pyrimidine rings . These rings can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Compounds structurally related to N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide are often synthesized for their potential medicinal properties. For example, derivatives of pyrimidines, such as those synthesized by Pivazyan et al. (2019), have been investigated for their plant growth-stimulating effects, indicating potential agricultural applications. Similarly, compounds with pyrimidine cores have been evaluated for their anticancer, anti-5-lipoxygenase, and anti-inflammatory activities, as seen in the work by Rahmouni et al. (2016) and Rajasekaran et al. (1999). These studies underscore the importance of pyrimidine derivatives in developing therapeutic agents.

Biological Evaluation

The biological activity of pyrimidine derivatives is a key area of interest. For instance, Abu‐Hashem and Youssef (2011) synthesized furochromone pyrimidine derivatives and assessed their anti-inflammatory and analgesic activities. This suggests that compounds similar to N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide could be explored for their potential in treating inflammation and pain.

Organic Synthesis and Material Science

Research by Yang and Lin (1994, 1995) into the synthesis of aromatic polyamides and polyimides based on related compounds highlights the relevance of pyrimidine derivatives in material science. These compounds' thermal stability and solubility properties make them candidates for developing high-performance polymers.

For further detailed reading, the following references are recommended:

Future Directions

The future directions in the research of this compound could involve exploring its potential biological activities and therapeutic applications. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

properties

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-13-18(24-20(21-14)25-10-2-3-11-25)22-15-6-8-16(9-7-15)23-19(26)17-5-4-12-27-17/h4-9,12-13H,2-3,10-11H2,1H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOZXGHRRHWWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide

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